2-Benzhydrylsulfinylacetamide;but-2-enedioic acid
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Overview
Description
2-Benzhydrylsulfinylacetamide;but-2-enedioic acid is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its role in the synthesis of modafinil, a nootropic drug used to treat sleep disorders such as narcolepsy.
Preparation Methods
The synthesis of 2-Benzhydrylsulfinylacetamide involves several key steps:
Alkylation: Sodium thiosulfate is alkylated with chloroacetamide to form sodium carbamoylmethyl thiosulfate.
Desulfobenzhydrylation: This intermediate is then subjected to desulfobenzhydrylation using benzhydrol in formic acid, resulting in benzhydrylthioacetamide.
Chemical Reactions Analysis
2-Benzhydrylsulfinylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide, which is a common reagent for this type of reaction.
Reduction: Although less common, reduction reactions can also be performed under specific conditions.
Scientific Research Applications
2-Benzhydrylsulfinylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including modafinil.
Biology: The compound’s derivatives are studied for their potential effects on biological systems, particularly in the context of neuropharmacology.
Medicine: As a precursor to modafinil, it plays a crucial role in the development of treatments for sleep disorders.
Industry: The compound’s unique properties make it valuable in the production of certain industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzhydrylsulfinylacetamide involves its interaction with various molecular targets:
Molecular Targets: The compound primarily targets the central nervous system, influencing neurotransmitter pathways.
Pathways Involved: It affects the release and uptake of neurotransmitters such as dopamine and norepinephrine, which are crucial for regulating wakefulness and alertness.
Comparison with Similar Compounds
2-Benzhydrylsulfinylacetamide can be compared with other similar compounds, such as:
Modafinil: While 2-Benzhydrylsulfinylacetamide is a precursor to modafinil, modafinil itself is a well-known nootropic drug.
Adrafinil: Another related compound, adrafinil, is also used to promote wakefulness but has a different metabolic pathway.
Armodafinil: This is a derivative of modafinil with a slightly different chemical structure, offering similar pharmacological effects.
Properties
CAS No. |
756835-79-7 |
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Molecular Formula |
C34H34N2O8S2 |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
2-benzhydrylsulfinylacetamide;but-2-enedioic acid |
InChI |
InChI=1S/2C15H15NO2S.C4H4O4/c2*16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;5-3(6)1-2-4(7)8/h2*1-10,15H,11H2,(H2,16,17);1-2H,(H,5,6)(H,7,8) |
InChI Key |
BIPXECORKSMNLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N.C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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